molecular formula C10H13N3O2 B8726718 3-[(3-Aminophenyl)formamido]propanamide

3-[(3-Aminophenyl)formamido]propanamide

Cat. No.: B8726718
M. Wt: 207.23 g/mol
InChI Key: JKJPLRIGHLSMLU-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)formamido]propanamide (IUPAC name: N-(3-aminophenyl)-3-formamidopropanamide) is a synthetic organic compound characterized by a propanamide backbone substituted with a formamido group linked to a 3-aminophenyl ring. Synonyms for closely related compounds include "N-(3-aminophenyl)propanamide" and "m-Aminopropionanilide," highlighting variations in substituent positioning and functional groups .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-amino-N-(3-amino-3-oxopropyl)benzamide

InChI

InChI=1S/C10H13N3O2/c11-8-3-1-2-7(6-8)10(15)13-5-4-9(12)14/h1-3,6H,4-5,11H2,(H2,12,14)(H,13,15)

InChI Key

JKJPLRIGHLSMLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[(3-Aminophenyl)formamido]propanamide with structurally or functionally related propanamide derivatives, emphasizing substituent effects, biological activities, and pharmacological profiles.

Structural Isomers and Positional Analogs

  • 3-[(2-Aminophenyl)formamido]propanamide (): This positional isomer features an amino group on the 2-position of the phenyl ring. The ortho-substitution may sterically hinder interactions with planar binding sites (e.g., enzyme active centers) compared to the para-substituted target compound. No direct activity data are provided, but such positional changes often alter bioavailability and metabolic stability .
  • N-(3-Aminophenyl)propanamide (): A simpler analog lacking the formamido group, this compound serves as a baseline for evaluating the role of the formamide moiety.

Substituted Phenyl Propanamides

  • T6030504 (3-[(2-Methoxyphenyl)formamido]-N-(5-methylpyridin-2-yl)propanamide) (): This derivative replaces the 3-aminophenyl group with a 2-methoxyphenyl ring and adds a 5-methylpyridinyl substituent. The methoxy group enhances lipophilicity, while the pyridine ring introduces basicity, improving solubility in physiological conditions. T6030504 acts as a potent TLR4 antagonist, blocking immune responses to C. albicans and LPS in vitro . Its efficacy highlights the importance of aromatic substituents in modulating immune pathways.
  • N-[3-(Acetylamino)phenyl]-3-(2-chlorophenyl)propanamide (): Substitution with a 2-chlorophenyl group and acetylamino moiety increases steric bulk and electron-withdrawing effects. Chlorine atoms often enhance metabolic stability and receptor binding affinity through hydrophobic interactions.

Heterocyclic Propanamide Derivatives

  • 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide (): Incorporating pyridine and pyrazole rings introduces multiple hydrogen-bonding sites and planar geometry, favoring interactions with metal ions or aromatic residues in enzymes.
  • 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (): This compound combines a chloropyridinyl group with a thiourea moiety. The chlorine atom enhances electrophilicity, while the thiourea group enables radical scavenging, as demonstrated by its superior antioxidative and antibacterial activities .

Pharmacologically Active Propanamides

  • S-1 (3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) (): As a selective androgen receptor modulator (SARM), S-1’s fluorophenoxy and nitro-trifluoromethyl groups create strong electron-withdrawing effects, enhancing receptor binding specificity. Its pharmacokinetic profile in rats suggests prolonged half-life due to reduced cytochrome P450 metabolism .
  • Propanamide Derivatives with Diphenylpyridazinone Moieties (): These compounds exhibit anti-inflammatory and analgesic activities without COX inhibition, indicating a novel mechanism of action. The propanamide chain’s length and flexibility are critical for activity, as derivatives with longer chains (propanamide vs. acetamide) showed higher potency .

Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP* (Predicted)
This compound C10H13N3O2 207.23 1.2
T6030504 C17H19N3O3 313.35 2.5
S-1 C17H14F4N2O4 386.30 3.8
3-Phenylpropanamide C9H11NO 149.19 1.0

*LogP values estimated using fragment-based methods.

Key Research Findings

  • Substituent Positioning: Meta-substitution (3-aminophenyl) in the target compound may optimize hydrogen-bonding interactions compared to ortho- or para-substituted analogs .
  • Biological Activity : Propanamide derivatives with heterocyclic substituents (e.g., pyridine, pyrazole) or halogen atoms (Cl, F) often exhibit enhanced receptor binding and metabolic stability .
  • Mechanistic Diversity: Anti-inflammatory propanamides may act via non-COX pathways, suggesting unexplored therapeutic targets .

Preparation Methods

Reaction Mechanism

This method employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 3-aminobenzoic acid, facilitating coupling with β-alanine amide. The carbodiimide reacts with the carboxylic acid to form an active O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amine group of β-alanine amide.

Procedure

  • Activation : 3-Aminobenzoic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0°C.

  • Coupling : β-Alanine amide (1.1 eq) is introduced, and the mixture is stirred at room temperature for 12–24 hours.

  • Workup : The dicyclohexylurea (DCU) byproduct is filtered, and the crude product is purified via recrystallization (ethanol/water).

Challenges and Optimization

  • Amine Interference : The free amine on the phenyl ring may compete with β-alanine amide, leading to dimerization. Solution: Temporary protection of the amine (e.g., acetylation) before activation.

  • Yield : Typical yields range from 50–65%, limited by DCU precipitation and side reactions.

Acid Chloride Approach

Reaction Mechanism

3-Aminobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), which is then reacted with β-alanine amide in the presence of a base (e.g., triethylamine).

Procedure

  • Acid Chloride Formation : 3-Aminobenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 2 hours. Excess SOCl₂ is removed under vacuum.

  • Amidation : The crude acid chloride is dissolved in tetrahydrofuran (THF), and β-alanine amide (1.2 eq) and triethylamine (2.0 eq) are added dropwise at 0°C. The mixture is stirred for 4 hours.

  • Purification : The product is extracted with ethyl acetate and recrystallized from hot ethanol.

Key Considerations

  • Side Reactions : Hydrolysis of acid chloride to carboxylic acid if moisture is present.

  • Yield : Improved yields (70–75%) due to high reactivity of acid chlorides.

Nitro Reduction Strategy

Reaction Design

To circumvent amine interference, this route utilizes 3-nitrobenzoic acid as the starting material. After amide formation, the nitro group is reduced to an amine via catalytic hydrogenation.

Stepwise Procedure

  • Acid Chloride Synthesis : 3-Nitrobenzoic acid (1.0 eq) is treated with SOCl₂ to form 3-nitrobenzoyl chloride.

  • Amide Coupling : React with β-alanine amide (1.1 eq) in THF/triethylamine to yield 3-nitro-[(3-nitrophenyl)formamido]propanamide.

  • Nitro Reduction : The intermediate is hydrogenated at 1 atm H₂ using 10% Pd/C in ethanol. Reaction completion is monitored by TLC.

Advantages

  • Selectivity : Hydrogenation selectively reduces nitro groups without affecting amide bonds.

  • Yield : 80–85% after optimization, the highest among the three methods.

Comparative Analysis of Methods

Parameter Carbodiimide Acid Chloride Nitro Reduction
Yield 50–65%70–75%80–85%
Purity ModerateHighHigh
Scalability LimitedModerateHigh
Safety Concerns DCU toxicitySOCl₂ handlingH₂ flammability
Cost HighModerateLow

Key Insights :

  • The nitro reduction strategy offers superior yield and scalability but requires hydrogenation infrastructure.

  • Acid chloride methods balance cost and efficiency for lab-scale synthesis.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency by stabilizing intermediates.

  • Ethanol/water mixtures improve recrystallization purity.

Catalytic Hydrogenation Conditions

  • Catalyst Loading : 5–10% Pd/C achieves complete reduction in 2–4 hours.

  • Temperature : Room temperature minimizes side reactions.

Purification Techniques

  • Recrystallization : Ethanol/water (4:1) yields >95% pure product.

  • Column Chromatography : Silica gel (ethyl acetate:hexane = 3:7) resolves byproducts.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 3-[(3-Aminophenyl)formamido]propanamide?

Answer:
Synthesis typically involves coupling 3-aminophenylamine with propionyl chloride under controlled conditions. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions. Triethylamine is often added as a base to scavenge HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Characterization : Confirm structure via:
    • NMR : 1^1H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 7.3–6.8 (m, 4H, aromatic), 2.4 (q, 2H, CH2), 1.1 (t, 3H, CH3) .
    • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (NH stretch) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies may arise from variations in assay conditions or impurities. Strategies include:

  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., cell line passage number, buffer pH) .
  • Orthogonal Assays : Combine kinase inhibition assays with SPR (surface plasmon resonance) to validate binding kinetics .
  • Purity Validation : Use HPLC-MS to confirm >95% purity and identify trace by-products .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., propionyl chloride) .
  • Waste Disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .

Advanced: What computational approaches are effective for predicting its interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PRMT5). Validate with MD simulations (GROMACS) to assess stability .
  • Phyre2 Server : Predict tertiary structure if crystallographic data is unavailable .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory activity .

Advanced: How can structural modifications enhance its bioactivity?

Answer:

  • Functional Group Replacement : Substitute the amide with sulfonamide to improve metabolic stability .
  • SAR Studies : Test derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) to evaluate potency against cancer cell lines .
  • Pro-drug Design : Introduce ester linkages to enhance solubility and bioavailability .

Basic: What techniques are used to assess its bioactivity in vitro?

Answer:

  • Enzyme Assays : Measure IC50 against PRMT5 using radiometric 3^3H-SAM incorporation assays .
  • Cell Viability : MTT assays in cancer lines (e.g., HCT-116) at concentrations 1–100 µM .
  • Fluorescence-Based Binding : Monitor interactions with Ca²⁺ channels using Fluo-3 AM dye .

Advanced: What experimental designs optimize reaction yields for scale-up?

Answer:

  • DoE (Design of Experiments) : Vary catalyst loading (e.g., 1–5 mol% DMAP), temperature (20–60°C), and solvent polarity (THF vs. DMF) to identify optimal conditions .
  • Continuous Flow Reactors : Improve mixing and heat transfer for high-throughput synthesis .
  • In-line Analytics : Use FTIR probes to monitor reaction progress in real time .

Advanced: How can researchers address discrepancies in analytical data (e.g., NMR shifts)?

Answer:

  • Deuterated Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping peaks and assign quaternary carbons .
  • X-ray Crystallography : Obtain single crystals for unambiguous structural confirmation .

Advanced: What strategies identify novel biological targets for this compound?

Answer:

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify resistance-conferring genes .
  • Thermal Proteome Profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts .

Advanced: How do reaction intermediates impact final product purity?

Answer:

  • By-product Analysis : Identify intermediates (e.g., unreacted 3-aminophenylamine) via LC-MS and adjust stoichiometry .
  • Quenching Steps : Add ice-cold water to halt reactions and precipitate impurities .
  • Kinetic Studies : Use stopped-flow UV-Vis to optimize reaction time and minimize degradation .

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